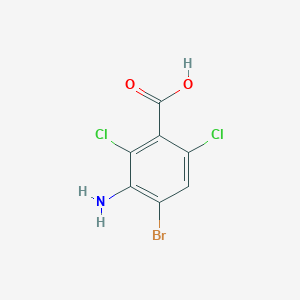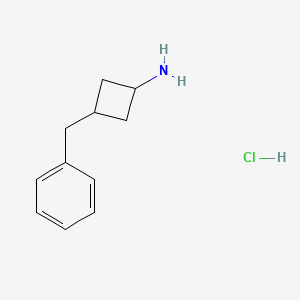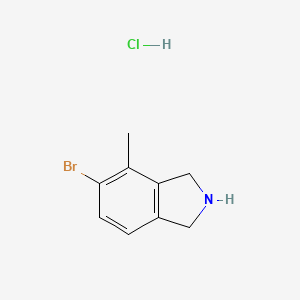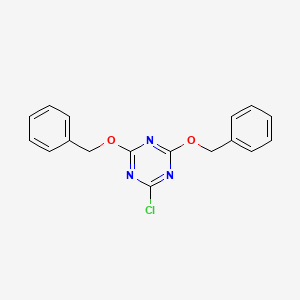![molecular formula C8H5Cl3N2O B1377118 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile CAS No. 1432678-86-8](/img/structure/B1377118.png)
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
Overview
Description
“2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile”, also known as TAPC, is a compound with the molecular formula C8H5Cl3N2O and a molecular weight of 251.5 g/mol . It has generated significant interest in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl3N2O/c9-8(10,11)7(14)6-2-1-5(13-6)3-4-12/h1-2,13H,3H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis Intermediary
This compound serves as a versatile intermediate in organic synthesis. Its trichloroacetyl group can act as both an electron-withdrawing group and a protecting group, facilitating the formation of complex organic molecules. It’s particularly useful in the synthesis of heterocyclic compounds, where the pyrrole ring can be further functionalized to create diverse structures .
Catalyst Design
Researchers utilize this compound in the design of novel catalysts. The pyrrole moiety can coordinate with metals, forming part of a catalytic system that can be employed in various chemical reactions, including but not limited to oxidation and reduction processes .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a building block for drug design. Its structural motif is found in many bioactive molecules, and modifications to the core structure can lead to the development of new therapeutic agents .
Material Science
The unique electronic properties of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile make it a candidate for the development of organic electronic materials. Its incorporation into polymers or small molecules can result in materials with desirable conductivity or photoreactivity .
Agrochemical Development
Given its structural similarity to natural pyrrole derivatives, this compound is being studied for use in agrochemicals. It could serve as a precursor for the synthesis of herbicides or pesticides that target specific pathways in plant or insect metabolism .
Environmental Chemistry
This compound’s reactivity with various environmental pollutants is of interest in environmental chemistry. It could be used to synthesize reagents that react with and neutralize harmful chemicals, contributing to pollution mitigation strategies .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be synthesized for use as standards or reagents in chromatography and spectrometry. These applications are crucial for the accurate quantification and identification of substances in complex mixtures .
Electrochemical Applications
The electrochemical properties of this compound are being explored for use in energy storage systems. Its ability to undergo redox reactions could be harnessed in the design of novel batteries or capacitors .
Safety And Hazards
The safety data sheet for a similar compound, 2-(Trichloroacetyl)pyrrole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.
properties
IUPAC Name |
2-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c9-8(10,11)7(14)6-2-1-5(13-6)3-4-12/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHTXOUHEUNCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)






![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)


![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)